molecular formula C18H25N3O5 B555347 L-Lysine 7-amido-4-methylcoumarin acetate salt CAS No. 201853-23-8

L-Lysine 7-amido-4-methylcoumarin acetate salt

Cat. No. B555347
M. Wt: 303,36*60,05 g/mole
InChI Key: WDJKEVUJJYOHPM-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine 7-amido-4-methylcoumarin acetate salt is an off-white to white crystalline powder . It forms a colorless, clear solution when dissolved 5% in water . It is a substrate for aminopeptidase b, yielding a blue fluorescent solution upon cleavage .


Molecular Structure Analysis

The molecular formula of L-Lysine 7-amido-4-methylcoumarin acetate salt is C18H25N3O5 . Its molecular weight is 363.4 g/mol . The InChIKey, a unique identifier for chemical substances, is WDJKEVUJJYOHPM-ZOWNYOTGSA-N .


Chemical Reactions Analysis

L-Lysine 7-amido-4-methylcoumarin acetate salt is a substrate for aminopeptidase b . Upon cleavage by the enzyme, it yields a blue fluorescent solution .


Physical And Chemical Properties Analysis

L-Lysine 7-amido-4-methylcoumarin acetate salt is an off-white to white crystalline powder . It forms a colorless, clear solution when dissolved 5% in water . It has a molecular weight of 363.4 g/mol .

Scientific Research Applications

  • Enzyme Substrate : L-Lysine 7-amido-4-methylcoumarin acetate salt is used as an enzyme substrate . It’s particularly used as a substrate for aminopeptidase B . When cleaved by aminopeptidase B, it results in a blue fluorescent solution .
  • Differentiating Bacteria : Similar compounds like L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt are used as fluorogenic substrates for aminopeptidase that yield a blue fluorescent solution. This substrate is useful in differentiating between gram-positive and gram-negative bacteria .

  • Research Chemical : L-Lysine 7-amido-4-methylcoumarin acetate salt is also used as a research chemical in a variety of research applications .

  • Fluorogenic Substrate for Aminopeptidase : Compounds similar to L-Lysine 7-amido-4-methylcoumarin acetate salt, such as L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt, are used as fluorogenic substrates for aminopeptidase . When these substrates are cleaved by aminopeptidase, they yield a blue fluorescent solution .

  • Differentiating Bacteria : These fluorogenic substrates can be useful in differentiating between gram-positive and gram-negative bacteria .

  • Research Chemical : L-Lysine 7-amido-4-methylcoumarin acetate salt is also used as a research chemical in a variety of research applications .

Safety And Hazards

The safety data sheet advises to avoid the formation of dust and aerosols . It should be stored at -15°C and protected from light . In case of contact with eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJKEVUJJYOHPM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647386
Record name Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine 7-amido-4-methylcoumarin acetate salt

CAS RN

201853-23-8
Record name Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Lysine 7-amido-4-methylcoumarin acetate salt
Reactant of Route 2
L-Lysine 7-amido-4-methylcoumarin acetate salt
Reactant of Route 3
Reactant of Route 3
L-Lysine 7-amido-4-methylcoumarin acetate salt
Reactant of Route 4
L-Lysine 7-amido-4-methylcoumarin acetate salt
Reactant of Route 5
L-Lysine 7-amido-4-methylcoumarin acetate salt
Reactant of Route 6
L-Lysine 7-amido-4-methylcoumarin acetate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.